2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 3-position substitution: A 4-chlorophenyl group, which enhances lipophilicity and may influence receptor binding through steric and electronic effects.
- 7-oxo group: A ketone oxygen that likely participates in hydrogen bonding, critical for biological interactions.
The compound’s structural framework is associated with diverse pharmacological activities, including kinase inhibition and adenosine receptor modulation, as seen in related triazolopyrimidines .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN6O/c13-8-1-3-9(4-2-8)19-11-10(16-17-19)12(20)18(6-5-14)7-15-11/h1-4,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVIKGMMGFTAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC#N)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction
The foundational pyrimidine system is typically assembled using Biginelli-type cyclocondensation or Hilbert-Johnson reactions. A representative protocol from patent literature employs:
Starting material : 4,6-Dihydroxy-2-(propylsulfanyl)pyrimidine
Reagents :
- Sodium nitrite/HCl for diazotation (0–5°C, 30 min)
- p-Toluidine coupling under acidic conditions (pH 1–6.5)
- POCl₃ for chlorination (reflux, 4 h)
This yields 4,6-dichloro-5-[(E)-2-(4-methylphenyl)diazenyl]-2-(propylsulfanyl)pyrimidine as a key intermediate.
Triazole Ring Formation
Cyclization to the triazolo[4,5-d]pyrimidine system employs modified Mitsunobu conditions:
Reaction Parameters :
- Substrate: 5-Hydrazinylpyrimidine derivative
- Reagents: Trimethylsilyl azide (TMS-N₃, 1 eq)
- Catalyst: Triphenylphosphine (1.2 eq)/DEAD (1.5 eq)
- Conditions: RT, <10 min
- Yield: 85–95%
Mechanistic studies confirm an intramolecular cyclization pathway through azide intermediate formation, with TMS-N₃ acting as both silylating agent and nitrogen source.
Installation of the Acetonitrile Moiety
Nucleophilic Displacement Strategy
The 6-position chloropyrimidine undergoes substitution with cyanomethyl groups:
Reaction Scheme :
6-Chloro intermediate + Potassium cyanide → 6-Cyano derivative
Critical Parameters :
Cyanoethylation via Michael Addition
Alternative pathway using acrylonitrile:
Conditions :
Integrated Synthetic Route
Stepwise Procedure :
- Pyrimidine Core Formation : 4,6-Dichloro-5-[(E)-2-(4-chlorophenyl)diazenyl]pyrimidine synthesis via diazo coupling
- Triazole Cyclization : Mitsunobu reaction with TMS-N₃/DEAD system
- Chlorine Displacement : KCN-mediated substitution to install nitrile group
Reaction Table :
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Chloroaniline, NaNO₂, HCl | 0–5°C, pH 6.5 | 72% |
| 2 | TMS-N₃, DEAD, PPh₃ | RT, 10 min | 89% |
| 3 | KCN, DMF, 18-Crown-6 | 80°C, 12 h | 68% |
Spectroscopic Validation
Key Characterization Data :
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core or the acetonitrile group.
Substitution: Nucleophilic substitution reactions can be used to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs:
Analysis :
- 3-position : The 4-chlorophenyl group in the target compound offers a balance of lipophilicity and metabolic resistance compared to fluorophenyl (BO48998) or benzyl (CAS 892469-51-1) groups. Chlorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors .
- 6-position : The acetonitrile group in the target compound is smaller and more electron-withdrawing than acetamide (BO48998) or benzyl derivatives. This could reduce metabolic degradation compared to ester or amide-containing analogs .
- 7-position : The oxo group is conserved across most analogs, suggesting its critical role in maintaining structural integrity or hydrogen-bonding interactions .
Biological Activity
The compound 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article discusses its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
- Molecular Formula : C₁₆H₁₄ClN₅O
- Molecular Weight : 374.78 g/mol
- CAS Number : 893915-06-5
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities primarily attributed to its unique structural features. The presence of the triazole and pyrimidine rings is crucial for its pharmacological properties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of triazolopyrimidine derivatives. For instance:
- In vitro studies showed that compounds with similar structures inhibited the growth of various cancer cell lines. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for these compounds ranged from 1.07 to 0.51 µg/mL against different cancer types such as SGC-7901 and A549 .
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetonitrile | A549 | 0.61 ± 0.19 |
| 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetonitrile | SGC-7901 | 1.07 ± 0.22 |
| 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetonitrile | HepG2 | 0.51 ± 0.13 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes:
- Cholinesterase Inhibition : Similar triazolopyrimidine derivatives have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values ranging from 5.4 μM to 10.4 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (like Cl) on the phenyl ring enhances biological activity.
- Ring System Influence : The triazole and pyrimidine rings contribute significantly to the binding affinity and selectivity towards biological targets.
Case Study: Kinase Inhibition Profile
A study focusing on kinase selectivity profiling indicated that related compounds exhibited inhibition against several kinases:
| Kinase Target | Inhibition Rate (%) |
|---|---|
| CDK1/CyclinA2 | 22.51% |
| ALK | 17.36% |
| FGFR1 | 11.82% |
| FAK | 10.52% |
These findings suggest that modifications in the structure can lead to varied inhibitory profiles against different kinases .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of this triazolo-pyrimidine derivative typically involves multi-step reactions starting with precursors containing chlorophenyl and acetonitrile substituents. Key steps include:
- Cyclocondensation : Formation of the triazole and pyrimidine core under reflux conditions using solvents like dimethylformamide (DMF) or acetonitrile .
- Substituent Introduction : Coupling reactions (e.g., nucleophilic substitution or amidation) to attach the 4-chlorophenyl and acetonitrile groups. Catalysts such as triethylamine or palladium-based systems may enhance yields .
- Optimization : Control of temperature (60–120°C), solvent polarity, and reaction time (12–48 hours) is critical to minimize side products. Thin-layer chromatography (TLC) and HPLC are recommended for monitoring reaction progress .
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the presence of the triazole-pyrimidine core, 4-chlorophenyl group, and acetonitrile moiety. Chemical shifts for aromatic protons typically appear at δ 7.2–8.1 ppm, while nitrile signals occur near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNO) and molecular weight .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for refining crystallographic data .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to kinase domains (e.g., CDK or EGFR) by simulating interactions with the triazole-pyrimidine core and substituents .
- MD Simulations : Molecular dynamics (e.g., GROMACS) evaluate stability of ligand-protein complexes over time, focusing on hydrogen bonding and hydrophobic interactions with the 4-chlorophenyl group .
- ADMET Prediction : SwissADME or QikProp models estimate solubility, permeability, and metabolic stability, guiding lead optimization .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources. Standardize protocols using guidelines like NIH/NCATS recommendations .
- Compound Purity : HPLC purity ≥95% is critical; impurities (e.g., unreacted precursors) can skew results. Validate with orthogonal methods (NMR + MS) .
- Structural Confirmation : Ensure stereochemical accuracy via X-ray crystallography to rule out isomer-related activity differences .
Basic: What structural features influence this compound’s reactivity and stability?
- Electron-Withdrawing Groups : The 4-chlorophenyl and nitrile groups enhance electrophilicity, making the compound reactive toward nucleophiles (e.g., thiols in biological targets) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, suggesting suitability for high-temperature reactions .
- Hydrolytic Sensitivity : The nitrile group may hydrolyze to amides under acidic/alkaline conditions. Stabilize with inert atmospheres (N) during synthesis .
Advanced: What strategies improve aqueous solubility for in vivo studies?
- Prodrug Design : Introduce phosphate or PEGylated groups at the acetonitrile moiety to enhance hydrophilicity .
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays. For in vivo, employ cyclodextrin-based formulations .
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts without altering bioactivity .
Advanced: How does this compound compare to structurally similar triazolo-pyrimidine derivatives?
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of acetonitrile vapors .
- Waste Disposal : Neutralize with sodium hypochlorite before disposal in halogenated waste containers .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX Refinement : Utilize SHELXL for high-resolution data to model disorder in the triazole ring or chlorophenyl orientation .
- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O) that stabilize crystal packing, informing solubility modifications .
Advanced: What mechanistic insights explain its selectivity for specific kinase targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
